molecular formula C42H27N3 B139494 1,3,5-Tri(9H-carbazol-9-yl)benzene CAS No. 148044-07-9

1,3,5-Tri(9H-carbazol-9-yl)benzene

Cat. No. B139494
M. Wt: 573.7 g/mol
InChI Key: DVNOWTJCOPZGQA-UHFFFAOYSA-N
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Description

1,3,5-Tri(9H-carbazol-9-yl)benzene, also known as tCP, is an electron-rich compound. It has three carbazole units attached to the benzene ring. This structure makes it an excellent hole-transporting layer (HTL) material. It is primarily used as a phosphorescent host material for light-emitting diodes .


Synthesis Analysis

The synthesis of 1,3,5-Tri(9H-carbazol-9-yl)benzene can be achieved through carbazolylation reactions . Typically, compounds containing a benzene ring with carbazole units react with electrophilic reagents to synthesize the target product .


Molecular Structure Analysis

The molecular formula of 1,3,5-Tri(9H-carbazol-9-yl)benzene is C42H27N3 . It has a molar mass of 573.68 g/mol . The structure consists of a benzene ring with three carbazole units attached to it .


Physical And Chemical Properties Analysis

1,3,5-Tri(9H-carbazol-9-yl)benzene is a solid at room temperature . It has a melting point of 325-330°C . The compound has a density of 1.26 g/cm³ . It is soluble in tetrahydrofuran .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Applications

  • Triplet Energy Gap Reduction: A study demonstrated that 1,3,5-tris(N-phenylbenzimidazole-2-yl)benzene (TPBI), a derivative of 1,3,5-Tri(9H-carbazol-9-yl)benzene, reduces the singlet–triplet energy gap in OLEDs, enhancing their performance (Xie et al., 2016).
  • Phosphorescent OLEDs: Research into carbazole-oxadiazole-based organic small molecule hosts, including derivatives of 1,3,5-Tri(9H-carbazol-9-yl)benzene, has shown improved performance in phosphorescent OLEDs (Liu et al., 2018).
  • Blue Light Emission: A star-shaped molecule derivative of 1,3,5-Tri(9H-carbazol-9-yl)benzene was found to emit stable pure blue light, offering potential for blue light-emitting applications (He et al., 2015).

Electroactive Polymer Applications

  • Electrochromic Material Synthesis: The synthesis of a novel cross-linked electroactive polymer from a derivative of 1,3,5-Tri(9H-carbazol-9-yl)benzene, demonstrating potential for use in electrochromic devices (Natera et al., 2009).

Photocatalysis Applications

  • Visible Light-Driven Functionalization: Carbazole-based conjugated microporous polymers, derived from 1,3,5-Tri(9H-carbazol-9-yl)benzene, have been developed for visible light-driven photocatalytic applications (Zhang et al., 2018).

Photophysics and Optical Properties

  • Two-Photon Absorption Chromophores: Research into the structure-property relationships of multi-branched chromophores based on 1,3,5-Tri(9H-carbazol-9-yl)benzene revealed enhanced one- and two-photon absorption and emission properties (Yang et al., 2009).

Future Directions

1,3,5-Tri(9H-carbazol-9-yl)benzene is primarily used as a phosphorescent host material for light-emitting diodes . Its electron-rich nature makes it an excellent hole-transporting layer (HTL) material . As the demand for more efficient and longer-lasting light-emitting diodes grows, the use of 1,3,5-Tri(9H-carbazol-9-yl)benzene in this field is likely to expand .

properties

IUPAC Name

9-[3,5-di(carbazol-9-yl)phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNOWTJCOPZGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623490
Record name 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tri(9H-carbazol-9-yl)benzene

CAS RN

148044-07-9
Record name 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
J Sun, YX Zhang, XY Mei, HK Zhang, Z Xue… - Chinese Journal of …, 2011 - hero.epa.gov
Highly Efficient Blue Phosphorescent OLEDs Based on 1,3,5-tri(9H-carbazol-9-yl)benzene Host Material | Health & Environmental Research Online (HERO) | US EPA Jump to main …
Number of citations: 6 hero.epa.gov
AE Sadak, E Cucu, B Hamur, İ Ün, R Altundas - Journal of CO2 Utilization, 2023 - Elsevier
The most significant point in the synthesis of a hyper-crosslinked polymer with high CO 2 adsorption and high selectivity properties to be used in carbon capture, utilization and storage (…
Number of citations: 1 www.sciencedirect.com
W Zhang, J Tang, W Yu, Q Huang, Y Fu, G Kuang… - ACS …, 2018 - ACS Publications
Metal-free and heterogeneous organic photocatalysts provide an environmentally friendly alternative to traditional metal-based catalysts. This paper reports a series of carbazole-based …
Number of citations: 111 pubs.acs.org
육경수, 이준엽 - 한국고분자학회학술대회연구논문초록집, 2008 - cheric.org
We fabricated color tunable double layer white organic light emitting device by different red host composition. Device employed N, N'-dicarbazolyl-3, 5-benzene (mCP) with doped …
Number of citations: 2 www.cheric.org
J Liu, Q Chen, YN Sun, MY Xu, W Liu, BH Han - RSC advances, 2016 - pubs.rsc.org
Porous organic polymers possessing high surface area and permanent porosity are emerging as a new kind of catalyst support. In this article, surface-functionalized gold nanoparticles (…
Number of citations: 19 pubs.rsc.org
ZOU SHIQIANG - 2014 - core.ac.uk
Nowadays, people are paying increasing attention to energy and environmental issues. Developing materials, which can be used in energy-related fields, are commonly recognized as …
Number of citations: 2 core.ac.uk
Q Chen, BH Han - Macromolecular Rapid Communications, 2018 - Wiley Online Library
Polycarbazoles with rigid skeletons and electron‐rich conjugated systems are beneficial to form permanent porous materials with intrinsic photoelectric properties. In recent years, the …
Number of citations: 58 onlinelibrary.wiley.com
X Liu, W Wang, Z Fan, W Huang, L Luo… - … A European Journal, 2021 - Wiley Online Library
Fullerene host‐guest constructs have attracted increasing attention owing to their molecular‐level hybrid arrangements. However, the usage of simple carbazolic derivatives to bind with …
孙军, 张玉祥, 梅学义, 张宏科, 薛震, 何海晓, 逯璐… - 发光学报, 2011 - cqvip.com
以1,3,5-tri(9H-carbazol-9-yl)benzene(TCzP)为主体材料,制备了FIrpic掺杂的高效有机电致蓝光双发光层器件,最大亮度为11 957 cd/m2;最大电流效率为18.8 cd/A;色坐标为(0.17,0.37);光谱…
Number of citations: 3 www.cqvip.com
W Wang, Y Xi, C Yang, J Byun, J Cheng… - …, 2022 - Wiley Online Library
Photocatalytic conversion of carbon dioxide (CO 2 ) to valuable products is one of the promising approaches to mitigate climate change and provide chemical fuels. The structural …

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